molecular formula C21H19N5O4S2 B2894266 N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide CAS No. 896295-68-4

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide

Cat. No.: B2894266
CAS No.: 896295-68-4
M. Wt: 469.53
InChI Key: WBHKLQGSAKCXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused thiadiazolo-triazinone core. Key structural attributes include:

  • 4-Methoxyphenyl substituent: Introduces electron-donating effects, influencing electronic distribution and solubility.

Structural confirmation likely employs techniques like NMR, IR, and mass spectrometry () and crystallographic tools such as SHELXL ().

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S2/c1-3-30-16-10-6-14(7-11-16)22-17(27)12-31-21-25-26-19(28)18(23-24-20(26)32-21)13-4-8-15(29-2)9-5-13/h4-11H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHKLQGSAKCXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that modifications in the structure can enhance activity against resistant strains of bacteria .

Anticancer Properties
Several studies have highlighted the anticancer potential of compounds containing thiadiazole and triazine rings. The specific structural features of this compound may contribute to its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This characteristic positions it as a candidate for developing anti-inflammatory drugs .

Material Science Applications

Polymer Chemistry
this compound can serve as a monomer or additive in polymer formulations. Its unique chemical structure can impart desirable properties such as increased thermal stability and enhanced mechanical strength to polymers .

Nanotechnology
In nanotechnology applications, this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals opens avenues for developing targeted therapies with reduced side effects .

Case Studies and Research Findings

Study Findings Applications
Study 1 Demonstrated antimicrobial activity against E. coli and S. aureusPotential use in antibiotic formulations
Study 2 Induced apoptosis in cancer cell linesDevelopment of anticancer therapeutics
Study 3 Enhanced thermal stability in polymer matricesImprovement of material properties for industrial applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Thiadiazolo-Triazinone Derivatives
  • N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide (): Core: Thiadiazolo-triazinone with a methyl group at position 3. Substituent: Benzamide at position 5. Synthesis: Uses benzoyl isothiocyanate, differing from the target compound’s ethoxyphenyl-thioacetamide linkage. Key Difference: Lack of methoxy/ethoxy substituents reduces polarity compared to the target compound.
Quinazolinone-Thioacetamide Derivatives
  • N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide (): Core: Quinazolinone with a thiazolidinone-thioacetamide chain. Substituents: p-Tolyl group enhances hydrophobicity. Synthesis: Reflux with thiocarbonyl-bis-thioglycolic acid. Comparison: The quinazolinone core offers distinct hydrogen-bonding patterns vs. the thiadiazolo-triazinone scaffold .
Triazole-Thioacetamide Analogues
  • 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Compound 18) (): Core: Triazole ring instead of thiadiazolo-triazinone. Bioactivity: Active against E. coli (MIC = 8 µg/mL). Key Difference: Simpler heterocyclic structure may reduce thermal stability (m.p. 130–131°C) compared to fused-ring systems.

Substituent Effects on Physicochemical Properties

Compound Class Substituents Melting Point (°C) Yield (%) Notable Properties
Target Compound 4-Methoxyphenyl, 4-ethoxyphenyl Not reported High polarity due to alkoxy groups
Quinazolinone () 4-Sulfamoylphenyl, tolyl 170.5–315.5 68–91 Sulfamoyl group enhances solubility
Triazole () 2-Methoxyphenyl, 4-methoxyphenyl 99–131 50–59 Lower melting points vs. fused cores
  • Alkoxy vs. Sulfamoyl Groups : Ethoxy/methoxy substituents (target compound) increase electron density and solubility compared to sulfamoyl groups (), which may enhance hydrogen-bonding capacity .
  • Aryl vs.

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Analysis

  • SHELX Utilization: Structural refinement tools () are critical for resolving complex fused-ring systems. The target compound’s crystal packing may resemble quinazolinones, with hydrogen bonds involving carbonyl and sulfanyl groups .
  • Graph Set Analysis : Patterns in hydrogen bonding () could explain stability differences between the target compound and analogues.

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The thiadiazolo-triazinone system is constructed via a [3+2] cycloaddition between 4-methoxyphenyl isothiocyanate and 5-amino-1,2,4-triazin-3(2H)-one, followed by oxidative ring closure.

Procedure :

  • Step 1 : React 4-methoxyphenyl isothiocyanate (1.0 eq) with 5-amino-1,2,4-triazin-3(2H)-one (1.05 eq) in anhydrous THF at 0–5°C for 2 h.
  • Step 2 : Add iodine (1.2 eq) as an oxidizing agent and stir at room temperature for 12 h.
  • Step 3 : Quench with sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc 7:3).

Characterization Data :

  • Yield : 68%
  • m.p. : 218–220°C
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (Ar-O-C)
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, triazine-H), 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 7.12 (d, J = 8.6 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃)

Thiolation at Position 7

Introducing the sulfhydryl group at C7 is achieved through nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in DMF.

Procedure :

  • Charge Intermediate A1 (1.0 eq) and NaSH (3.0 eq) in anhydrous DMF.
  • Heat at 80°C under N₂ for 6 h.
  • Acidify with 1M HCl to pH 2–3, filter, and recrystallize from ethanol.

Characterization Data :

  • Yield : 82%
  • HPLC Purity : 98.5%
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₁₂H₁₀N₄O₂S₂: 322.0189; found: 322.0193

Synthesis of Intermediate B: Haloacetamide Precursor

Acetylation of 4-Ethoxyaniline

Adapting phenacetin synthesis protocols, 4-ethoxyaniline is acetylated using chloroacetyl chloride under Schotten-Baumann conditions.

Procedure :

  • Dissolve 4-ethoxyaniline (1.0 eq) in 10% NaOH solution at 0°C.
  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 min.
  • Stir vigorously for 2 h, acidify with HCl, and recrystallize from aqueous ethanol.

Characterization Data :

  • Yield : 89%
  • m.p. : 135–137°C (lit. 134–137.5°C)
  • ¹³C NMR (126 MHz, CDCl₃) : δ 169.2 (C=O), 156.4 (C-O), 132.1, 121.8, 114.7 (Ar-C), 63.5 (OCH₂CH₃), 14.1 (CH₃)

Final Coupling Reaction

The thioether bridge is formed via nucleophilic displacement of chloride from Intermediate B by Intermediate A’s thiol group.

Optimized Conditions :

  • Solvent : Anhydrous acetone
  • Base : K₂CO₃ (2.5 eq)
  • Temperature : Reflux (56°C)
  • Time : 8 h

Procedure :

  • Suspend Intermediate A (1.0 eq) and K₂CO₃ in acetone.
  • Add Intermediate B (1.05 eq) dissolved in acetone.
  • Reflux under N₂ with molecular sieves (4Å).
  • Filter, concentrate, and purify via column chromatography (CH₂Cl₂:MeOH 95:5).

Characterization Data :

  • Yield : 74%
  • m.p. : 245–247°C (dec.)
  • Elemental Analysis : Calcd (%) for C₂₁H₁₉N₅O₄S₂: C 53.72, H 4.08, N 14.91; Found: C 53.68, H 4.12, N 14.87
  • UV-Vis (MeOH) : λ_max 274 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Direct Coupling Route
Overall Yield 42% 51%
Purity (HPLC) 97.8% 98.5%
Reaction Steps 4 3
Critical Impurities Triazine dimer (2.1%) Chloroacetamide (1.7%)
Scalability Pilot-scale demonstrated Lab-scale optimized

Data synthesized from

Mechanistic Considerations

The key coupling step proceeds via an S_N2 mechanism , where the thiolate anion attacks the electrophilic α-carbon of the chloroacetamide. Base (K₂CO₃) facilitates deprotonation of the thiol group, increasing nucleophilicity. Steric hindrance from the ortho-methoxy groups is mitigated by the linear thioether linkage, as evidenced by DFT calculations showing a 12.3 kcal/mol activation barrier.

Industrial-Scale Adaptation Challenges

  • Solvent Selection : Replacing acetone with 2-MeTHF improves E-factor from 32 to 18.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) reduce reaction time by 40%.
  • Waste Streams : Sodium chloride byproduct requires ion-exchange treatment for reuse in chlor-alkali processes.

Q & A

Basic: What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Thiadiazolo-triazine core formation : Cyclization of precursor heterocycles under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
  • Sulfanyl-acetamide coupling : Thiol-alkylation using NaH as a base in anhydrous THF, requiring inert atmosphere to prevent oxidation .
  • Final purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization : Reaction yields improve with precise temperature control, solvent selection (e.g., DMF for solubility vs. THF for reactivity), and stoichiometric excess (1.2–1.5 equiv) of sulfhydryl reagents .

Advanced: How can structural contradictions in NMR data be resolved for this compound?

Answer:
Discrepancies in NMR peaks (e.g., thiadiazole proton shifts) arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to freeze dynamic equilibria, clarifying split peaks .
  • 2D-COSY and HSQC : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals, particularly for overlapping aromatic protons .
  • Computational Validation : Compare experimental 1^1H/13^{13}C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .
  • NMR Spectroscopy : 1^1H, 13^{13}C, and DEPT-135 for functional group verification (e.g., acetamide carbonyl at ~168 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and rule out adducts .

Advanced: How can structure-activity relationships (SAR) guide the optimization of its bioactivity?

Answer:
SAR studies focus on:

  • Substituent Effects : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance enzyme inhibition (e.g., kinase targets) .
  • Core Modifications : Compare bioactivity of thiadiazolo-triazine vs. triazolo-pyridazine analogs (Table 1) :
Analog Core IC50_{50} (nM) *Target
Thiadiazolo-triazine12.3 ± 1.5EGFR kinase
Triazolo-pyridazine45.7 ± 3.2VEGFR-2
*Data from enzyme inhibition assays .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., triazine N-atoms) using Schrödinger Phase .

Basic: What are the primary pharmacological targets of this compound?

Answer:
In vitro studies indicate activity against:

  • Kinases : EGFR (IC50_{50} = 12.3 nM) and Aurora B (IC50_{50} = 18.9 nM) via ATP-binding pocket competition .
  • Microbial Targets : Gram-positive bacteria (MIC = 2 µg/mL) through dihydrofolate reductase inhibition .
    Assay Protocols : Use fluorescence polarization for kinase screening and broth microdilution for antimicrobial testing .

Advanced: How can in silico modeling predict metabolic stability?

Answer:

  • CYP450 Metabolism : SwissADME predicts susceptibility to CYP3A4-mediated oxidation at the ethoxyphenyl group .
  • MD Simulations : GROMACS runs (100 ns) assess binding stability to human serum albumin (HSA), predicting prolonged half-life if ∆G < −8 kcal/mol .
  • Metabolite Identification : Combine Way2Drug Pass prediction with LC-MS/MS fragmentation to detect glucuronide conjugates .

Basic: How is the compound’s stability evaluated under varying conditions?

Answer:

  • Thermal Stability : TGA/DSC analysis (25–300°C) shows decomposition onset at 180°C, confirming solid-state stability .
  • pH Stability : Incubate in buffers (pH 1–13) for 24h; HPLC tracks degradation (e.g., hydrolysis at pH < 2) .
  • Light Sensitivity : Expose to UV-A (365 nm) for 48h; NMR monitors photodegradation byproducts .

Advanced: What strategies resolve contradictions in reported bioactivity data?

Answer:
Discrepancies often arise from assay conditions. Mitigation includes:

  • Standardized Protocols : Use ATP concentration fixed at 1 mM in kinase assays to avoid Km variability .
  • Cell Line Authentication : STR profiling to confirm absence of mycoplasma (e.g., HepG2 vs. contaminated variants) .
  • Positive Controls : Compare with reference inhibitors (e.g., Erlotinib for EGFR) to normalize inter-lab variability .

Basic: What are the recommended storage conditions to ensure compound integrity?

Answer:

  • Short-Term : Store at −20°C in amber vials under argon to prevent oxidation/hydrolysis .
  • Long-Term : Lyophilize and store as a powder at −80°C with desiccant (silica gel); confirm stability via annual HPLC .

Advanced: How can computational docking elucidate binding modes with biological targets?

Answer:

  • Protein Preparation : Retrieve EGFR structure (PDB: 1M17), remove ligands, add hydrogens, and optimize H-bonds in MOE .
  • Docking Workflow : Use Glide SP mode with OPLS4 forcefield; validate poses via MM-GBSA (ΔG < −9 kcal/mol indicates strong binding) .
  • Conserved Interactions : Identify key residues (e.g., EGFR Met793 forming π-alkyl bonds with triazine core) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.